4-(4-Ethoxyphenyl)butan-1-amine
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Overview
Description
4-(4-Ethoxyphenyl)butan-1-amine is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a 4-ethoxyphenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, this compound can be prepared by reacting 4-(4-ethoxyphenyl)butan-1-ol with ammonia or an amine under suitable conditions .
Another method involves the reduction of nitriles, amides, or nitro compounds. For example, the reduction of 4-(4-ethoxyphenyl)butanenitrile using lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-(4-Ethoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-1-amine: Similar structure but lacks the ethoxy group.
4-Methoxyphenylbutan-1-amine: Contains a methoxy group instead of an ethoxy group.
4-(4-Methoxyphenyl)butan-1-amine: Similar structure with a methoxy group on the phenyl ring.
Uniqueness
4-(4-Ethoxyphenyl)butan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect its solubility, interaction with biological targets, and overall pharmacokinetic properties.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHFXYCAWVNKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442711 |
Source
|
Record name | 4-(4-ethoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-62-1 |
Source
|
Record name | 4-(4-ethoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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